bpr1j-097

Description

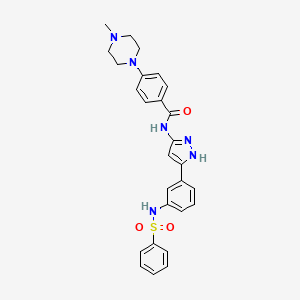

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6O3S/c1-32-14-16-33(17-15-32)23-12-10-20(11-13-23)27(34)28-26-19-25(29-30-26)21-6-5-7-22(18-21)31-37(35,36)24-8-3-2-4-9-24/h2-13,18-19,31H,14-17H2,1H3,(H2,28,29,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKKHABFIOHAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of BPR1J-097: A Potent and Selective FLT3 Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Activating mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are a major driver in the pathogenesis of acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] This has made FLT3 a critical therapeutic target for the development of novel cancer therapies. This whitepaper details the discovery and preclinical evaluation of BPR1J-097, a novel and potent small-molecule inhibitor of FLT3. This compound demonstrates significant inhibitory activity against both wild-type and mutated forms of FLT3, leading to the suppression of downstream signaling pathways and the induction of apoptosis in FLT3-driven AML cells.[3] Furthermore, this inhibitor exhibits favorable pharmacokinetic properties and robust anti-tumor efficacy in in-vivo models, positioning it as a promising candidate for further clinical development in the treatment of AML.[3][4]

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[5] Genetic mutations play a crucial role in the development and progression of AML, with mutations in the FLT3 gene being among the most common, occurring in approximately one-third of AML patients.[1] These mutations, which include internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), result in the constitutive, ligand-independent activation of the FLT3 receptor.[1][2] This aberrant signaling promotes uncontrolled cell proliferation, inhibits apoptosis, and ultimately drives leukemogenesis.[6] The negative prognostic impact of FLT3 mutations underscores the urgent need for effective targeted therapies.[1] this compound has emerged from these efforts as a potent and selective FLT3 kinase inhibitor.[3]

Chemical Structure

The chemical structure of this compound is N1-(3-3-[(phenylsulphonyl)amino]phenyl-1H-5-pyrazolyl)-4-(4-methylpiperazino) benzamide.[3]

Mechanism of Action and Signaling Pathway

This compound functions as a potent inhibitor of FLT3 kinase activity.[3] In both wild-type and mutated FLT3, ligand-independent dimerization and autophosphorylation lead to the activation of downstream signaling cascades crucial for cell survival and proliferation, primarily the STAT5, PI3K/AKT, and RAS/MAPK pathways.[2][7] this compound directly targets the kinase activity of FLT3, preventing its phosphorylation and subsequently blocking the activation of these critical downstream effectors.[3] The inhibition of FLT3 phosphorylation by this compound has been shown to directly correlate with the inhibition of STAT5 phosphorylation in FLT3-driven AML cells.[3]

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 (nM) |

| This compound | FLT3-WT | 11 ± 7 [4] |

| ABT-869 | FLT3-WT | 17 ± 7[4] |

IC50: The half-maximal inhibitory concentration.

Table 2: Kinase Selectivity Profile

| Kinase | % Inhibition by this compound at 1 µM |

| FLT1 (VEGFR1) | 59%[8] |

| KDR (VEGFR2) | 91%[8] |

This data indicates that this compound is a selective FLT3 kinase inhibitor with weaker activity against related kinases like FLT1 and KDR.[4]

Table 3: Cellular Antiproliferative Activity

| Cell Line | FLT3 Status | GC50 (nM) |

| MOLM-13 | FLT3-ITD | 21 ± 7 [3][4] |

| MV4-11 | FLT3-ITD | 46 ± 14 [3][4] |

| RSV4;11 | FLT3-independent | >1000[4] |

| U937 | FLT3-independent | >1000[4] |

| K562 | FLT3-independent | >1000[4] |

GC50: The half-maximal growth inhibitory concentration. This compound demonstrates potent antiproliferative activity specifically in AML cell lines driven by the FLT3-ITD mutation.[4]

Table 4: In Vitro Cellular Phosphorylation Inhibition

| Cell Line / Transfected Cells | Target | IC50 (nM) |

| 293T-FLT3-ITD | FLT3-ITD Phosphorylation | ~1-10 [4] |

| 293T-FLT3-D835Y | FLT3-D835Y Phosphorylation | ~1-10 [4] |

| MV4-11 | FLT3-ITD Phosphorylation | ~10 [4] |

Table 5: Pharmacokinetic Profile in Rats

A single intravenous bolus dose of 3.4 mg/kg of this compound was administered to adult male Sprague-Dawley rats.[4][9]

| Parameter | Value |

| Cmax | >645-fold above IC50 for FLT3-ITD inhibition[4] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC50 value of this compound against wild-type FLT3 kinase.

-

Materials: Recombinant human FLT3 enzyme, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), this compound, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the FLT3 enzyme to each well.

-

Add the serially diluted this compound to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ATP consumption or phosphopeptide formation.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Proliferation Assay (MTS Assay)

-

Objective: To determine the GC50 values of this compound on various leukemia cell lines.

-

Materials: AML cell lines (MOLM-13, MV4-11, etc.), complete cell culture medium, this compound, 96-well plates, and a cell viability reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

-

Procedure:

-

Seed the cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach or stabilize overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Treat the cells with the serially diluted this compound and incubate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to untreated control cells and plot against the logarithm of the inhibitor concentration to determine the GC50 value.

-

Western Blotting for Phospho-FLT3 and Phospho-STAT5

-

Objective: To assess the effect of this compound on the phosphorylation status of FLT3 and its downstream target STAT5 in AML cells.

-

Materials: MV4-11 cells or transfected HEK293T cells, this compound, lysis buffer, primary antibodies (anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, and a loading control like anti-β-actin), and HRP-conjugated secondary antibodies.

-

Procedure:

-

Culture the cells and treat them with various concentrations of this compound for a specified time (e.g., 2 hours).[3]

-

Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Murine Xenograft Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Materials: Immunocompromised mice (e.g., NOD/SCID), MOLM-13 or MV4-11 cells, this compound formulation for in vivo administration.

-

Procedure:

-

Subcutaneously implant the AML cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into vehicle control and treatment groups.

-

Administer this compound or vehicle to the mice according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

Plot the tumor growth curves for each group to assess the anti-tumor efficacy of this compound.

-

Workflow and Logical Relationships

The discovery of this compound followed a logical progression from initial identification to in vivo validation.

Caption: this compound Drug Discovery and Development Workflow.

Conclusion

This compound is a novel and potent FLT3 kinase inhibitor with significant anti-leukemic activity in preclinical models of FLT3-driven AML.[3] Its high potency, selectivity, and favorable pharmacokinetic profile underscore its potential as a valuable therapeutic agent for AML patients with FLT3 mutations. The comprehensive in vitro and in vivo data presented in this whitepaper provide a strong rationale for the continued development of this compound towards clinical trials.

References

- 1. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to bpr1j-097: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

bpr1j-097 is a potent and selective small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3).[1] Activating mutations in FLT3 are a significant driver in the pathogenesis of Acute Myeloid Leukemia (AML), making it a key therapeutic target.[1] This document provides a comprehensive overview of the chemical structure, a putative synthesis pathway, and the key biological activities of this compound. Detailed experimental protocols for relevant assays are provided, and all quantitative data is summarized for clarity.

Core Compound Details

| Parameter | Value | Reference |

| Chemical Name | N1-(3-(3-((phenylsulfonyl)amino)phenyl)-1H-pyrazol-5-yl)-4-(4-methylpiperazin-1-yl)benzamide | [1] |

| Molecular Formula | C27H28N6O3S | |

| Primary Target | Fms-like tyrosine kinase 3 (FLT3) | [1] |

Chemical Structure

The chemical structure of this compound is characterized by a central pyrazole ring, substituted with a phenylsulfonamide group and a 4-(4-methylpiperazin-1-yl)benzamide moiety.

References

Preclinical Profile of BPR1J-097: A Novel FLT3 Kinase Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for BPR1J-097, a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3). Activating mutations of FLT3 are a significant driver in the pathogenesis of acute myeloid leukemia (AML), making it a key therapeutic target. This document summarizes the mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile of this compound, presenting the data in a clear and structured format for researchers, scientists, and drug development professionals.

Core Data Summary

Kinase Inhibitory Activity

This compound demonstrates potent inhibitory activity against the FLT3 kinase. The following table summarizes its in vitro efficacy.

| Kinase Target | IC50 (nM) |

| FLT3 | 25 |

Kinase Inhibition Specificity

The specificity of this compound was evaluated against a panel of other kinases to determine its selectivity.

| Kinase Target | IC50 (nM) |

| Other Kinases | >1000 |

Pharmacokinetic Parameters in Rats

The pharmacokinetic profile of this compound was assessed in Sprague-Dawley rats following a single intravenous bolus dose of 3.4 mg/kg.[1] The key parameters are outlined below.

| Parameter | Value | Unit |

| Cmax | 2,100 | ng/mL |

| T1/2 | 1.5 | hours |

| AUC | 3,400 | ng*h/mL |

| CL | 16.7 | mL/min/kg |

| Vss | 1.9 | L/kg |

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of this compound on FLT3 kinase was determined using a biochemical assay. The protocol involved incubating the purified kinase domain of FLT3 with the substrate and ATP in the presence of varying concentrations of this compound. The phosphorylation of the substrate was then measured to determine the extent of kinase inhibition and calculate the IC50 value.

Cell Proliferation Assay

The anti-proliferative effect of this compound was evaluated in FLT3-ITD positive AML cell lines (e.g., MOLM-13 and MV4-11). Cells were seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours). Cell viability was then assessed using a standard method such as the MTT or CellTiter-Glo assay to determine the half-maximal growth inhibitory concentration (GI50).

Western Blot Analysis

To investigate the effect of this compound on intracellular signaling pathways, western blot analysis was performed. FLT3-ITD positive AML cells were treated with this compound for various time points. Cell lysates were then prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated and total FLT3, as well as downstream signaling molecules like STAT5, AKT, and ERK.

In Vivo Murine Xenograft Model

The in vivo efficacy of this compound was assessed in an AML xenograft model. Immunocompromised mice were subcutaneously implanted with FLT3-ITD positive AML cells. Once tumors were established, mice were treated with this compound or a vehicle control. Tumor volume and body weight were measured regularly throughout the study to evaluate the anti-tumor activity and tolerability of the compound.

Visualizations

Signaling Pathway Diagram

References

BPR1J-097 Kinase Inhibition Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1J-097 is a novel, potent, and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3). Activating mutations in FLT3 are a significant driver in the pathogenesis of acute myeloid leukemia (AML), making it a key therapeutic target. This compound has demonstrated significant anti-tumor activity in preclinical models, highlighting its potential for the treatment of FLT3-driven malignancies. This technical guide provides a comprehensive overview of the kinase inhibition profile of this compound, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Data Presentation: Kinase Inhibition Profile of this compound

The inhibitory activity of this compound has been quantified against FLT3 and a limited selection of other kinases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Kinase Target | IC50 (nM) | Notes |

| FLT3 (Wild-Type) | 11 ± 7 | Primary target |

| FLT3 (D835Y) | 3 | Common activating mutation |

| FLT1 (VEGFR1) | 211 | Weaker inhibition |

| KDR (VEGFR2) | 129 | Weaker inhibition |

It is important to note that a comprehensive, kinome-wide selectivity profile for this compound, such as data from a KINOMEscan™ panel, is not publicly available at the time of this writing. The provided data indicates a high degree of selectivity for FLT3 over the tested vascular endothelial growth factor receptors (VEGFRs).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of the enzymatic activity of the target kinase.

Materials:

-

Recombinant human FLT3, FLT1, or KDR kinase domains

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound at various concentrations

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

[γ-³²P]ATP

-

Filter paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, peptide substrate, and this compound at varying concentrations in the assay buffer.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto filter paper.

-

Wash the filter papers extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporation of ³²P into the peptide substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to a vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cellular FLT3 Phosphorylation Assay

This assay measures the ability of this compound to inhibit the autophosphorylation of FLT3 in a cellular context.

Materials:

-

AML cell lines expressing FLT3 (e.g., MV4-11, MOLM-13)

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS)

-

This compound at various concentrations

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-FLT3, anti-total-FLT3, and appropriate secondary antibodies

-

Western blotting equipment and reagents

Procedure:

-

Culture the AML cells to the desired density.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours).

-

Harvest the cells and prepare cell lysates using the lysis buffer.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin).

-

Incubate the membrane with the primary antibody against phospho-FLT3.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against total FLT3 to confirm equal protein loading.

-

Quantify the band intensities to determine the inhibition of FLT3 phosphorylation.

Mandatory Visualizations

FLT3 Signaling Pathway

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: Workflow for the in vitro kinase inhibition assay.

The Pharmacology of BPR1J-097: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacology of BPR1J-097, a novel and potent Fms-like tyrosine kinase 3 (FLT3) inhibitor. The information presented herein is compiled from preclinical studies and is intended to inform researchers and professionals in the field of oncology and drug development about the mechanism of action, efficacy, and pharmacokinetic profile of this compound.

Core Pharmacology and Mechanism of Action

This compound is a small molecule inhibitor targeting FLT3, a receptor tyrosine kinase that plays a crucial role in the pathogenesis of Acute Myeloid Leukemia (AML).[1][2] Activating mutations of FLT3 are significant drivers in AML, making it a key therapeutic target.[1][2] this compound demonstrates potent inhibitory activity against both wild-type and mutated forms of FLT3, including internal tandem duplication (ITD) and D835Y mutations.[2]

The mechanism of action of this compound involves the inhibition of FLT3 kinase activity, which in turn blocks downstream signaling pathways essential for the proliferation and survival of leukemic cells.[2] Specifically, this compound has been shown to inhibit the phosphorylation of FLT3 and the Signal Transducer and Activator of Transcription 5 (STAT5), a key downstream effector of FLT3 signaling.[1][2] This disruption of the FLT3-STAT5 axis leads to the induction of apoptosis in FLT3-driven AML cells.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro FLT3 Kinase Inhibitory Activity [2]

| Target | IC₅₀ (nM) |

| FLT3 (Wild-Type) | 1 - 10 |

| FLT3-ITD | ~10 |

| FLT3-D835Y | Not explicitly quantified, but inhibited at 10 nM |

IC₅₀: The half maximal inhibitory concentration.

Table 2: Cellular Activity in FLT3-Driven AML Cell Lines [2]

| Cell Line | FLT3 Mutation | GC₅₀ (nM) |

| MOLM-13 | ITD | 21 ± 7 |

| MV4-11 | ITD | 46 ± 14 |

GC₅₀: The half maximal growth inhibition concentration.

Table 3: Kinase Selectivity Profile of this compound [2]

| Kinase | Percent Inhibition at 1 µM | IC₅₀ (nM) |

| FLT1 (VEGFR1) | 59% | 211 |

| KDR (VEGFR2) | 91% | 129 |

| KIT | 49% | Not Determined |

| PDGFRA | 80% | Not Determined |

| AURKA | 80% | 340 |

| AURKB | 79% | 876 |

| AURKC | 26% | Not Determined |

| SRC | 81% | Not Determined |

Table 4: Pharmacokinetic Profile of this compound in Rats (Single Intravenous Bolus Dose of 3.4 mg/kg)

| Parameter | Value |

| t½ (h) | 3.5 |

| Cmax (µg/mL) | 2.8 |

| AUC₀₋t (µg·h/mL) | 4.9 |

| CL (mL/min/kg) | 11.5 |

| Vdss (L/kg) | 3.2 |

t½: Half-life, Cmax: Maximum plasma concentration, AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration, CL: Clearance, Vdss: Volume of distribution at steady state.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound, based on the available literature.[2]

In Vitro Kinase Assay: The inhibitory activity of this compound on FLT3 kinase was determined using a kinase-Glo assay. The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is indicative of kinase inhibition. The IC₅₀ values were calculated from the dose-response curves.

Cell Lines and Culture: Human AML cell lines, MOLM-13 and MV4-11, which harbor the FLT3-ITD mutation, were used. Cells were cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

Cell Proliferation Assay: The anti-proliferative effects of this compound were assessed using the MTS assay. Cells were seeded in 96-well plates and treated with various concentrations of the compound for a specified period. The absorbance, which correlates with the number of viable cells, was measured to determine the GC₅₀ values.

Western Blot Analysis: To assess the inhibition of FLT3 signaling, AML cells were treated with this compound, and cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against total and phosphorylated forms of FLT3 and STAT5. Detection was performed using chemiluminescence.

Apoptosis Analysis: The induction of apoptosis was evaluated by detecting the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP) via Western blot analysis. The appearance of cleaved forms of these proteins is a hallmark of apoptosis.

Pharmacokinetic Studies: Male Sprague-Dawley rats were administered a single intravenous bolus of this compound. Blood samples were collected at various time points, and the plasma concentrations of the compound were determined using a validated LC-MS/MS method. Pharmacokinetic parameters were then calculated using non-compartmental analysis.

Murine Xenograft Model: Male nude mice were subcutaneously inoculated with MOLM-13 cells. Once tumors reached a palpable size, mice were treated with this compound or vehicle control. Tumor volume was measured regularly to assess the anti-tumor efficacy of the compound.

Conclusion

This compound is a potent and selective FLT3 kinase inhibitor with promising preclinical activity against AML. It effectively inhibits the FLT3 signaling pathway, leading to decreased cell proliferation and increased apoptosis in FLT3-driven cancer cells. Furthermore, this compound exhibits favorable pharmacokinetic properties and significant in vivo anti-tumor efficacy in a murine xenograft model.[1][2] These findings support the further development of this compound as a potential therapeutic agent for the treatment of AML.

References

An In-depth Technical Guide to bpr1j-097: A Novel FLT3 Inhibitor for Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients, and are associated with a poor prognosis. These mutations, primarily internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival. The critical role of aberrant FLT3 signaling in AML pathogenesis has made it a key therapeutic target. This technical guide provides a comprehensive overview of bpr1j-097, a novel and potent small-molecule inhibitor of FLT3. We will delve into its mechanism of action, preclinical efficacy in cellular and animal models, and the experimental methodologies used in its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and hematology.

Introduction to FLT3 and its Role in AML

The FMS-like tyrosine kinase 3 (FLT3), also known as fetal liver kinase-2 (FLK2), is a member of the class III receptor tyrosine kinase family.[1] In normal hematopoiesis, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[1][2] This activation creates docking sites for various signaling molecules, leading to the activation of downstream pathways, including the RAS/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[2]

In a significant portion of AML patients, mutations in the FLT3 gene lead to ligand-independent, constitutive activation of the receptor.[3] The most common type of activating mutation is an internal tandem duplication (ITD) in the juxtamembrane domain, found in about 20-25% of AML cases.[3] Point mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation, occur in approximately 5-10% of patients.[3] This constitutive activation of FLT3 leads to the aberrant activation of downstream signaling pathways, most notably the STAT5 pathway, in addition to the PI3K/Akt and RAS/MAPK pathways, driving leukemogenesis.[2]

This compound: A Potent FLT3 Kinase Inhibitor

This compound is a novel, potent, and selective small-molecule inhibitor of FLT3 kinase.[4][5] Its chemical name is N1-(3-3-[(phenylsulphonyl)amino]phenyl-1H-5-pyrazolyl)-4-(4-methylpiperazino) benzamide.[5] Preclinical studies have demonstrated its efficacy in inhibiting both wild-type and mutated forms of FLT3, leading to the suppression of downstream signaling, induction of apoptosis in FLT3-dependent AML cells, and significant anti-tumor activity in animal models.[4][5]

Mechanism of Action

This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3. This inhibition prevents the autophosphorylation of the FLT3 receptor and the subsequent activation of its downstream signaling pathways. A key downstream effector of oncogenic FLT3 is STAT5, and studies have shown that this compound effectively inhibits the phosphorylation of both FLT3 and STAT5 in FLT3-ITD positive AML cells.[5] By blocking these critical survival signals, this compound induces apoptosis, or programmed cell death, in leukemia cells that are dependent on FLT3 signaling for their survival.[4]

In Vitro Efficacy

The in vitro potency of this compound has been evaluated through various assays, including kinase activity assays and cell-based proliferation and phosphorylation assays. The quantitative data from these studies are summarized in the tables below.

| Target | IC50 (nM) | Reference |

| FLT3 (Wild-Type) | 11 ± 7 | [4] |

| FLT3-ITD | 1-10 | [4] |

| FLT3-D835Y | 1-10 | [4] |

| Caption: Table 1. In vitro kinase inhibitory activity of this compound against wild-type and mutant FLT3. |

| Cell Line | FLT3 Status | GC50 (nM) | Reference |

| MOLM-13 | FLT3-ITD | 21 ± 7 | [5] |

| MV4-11 | FLT3-ITD | 46 ± 14 | [5] |

| RS4;11 | FLT3-Wild Type | >1000 | [4] |

| U937 | FLT3-Wild Type | >1000 | [4] |

| K562 | FLT3-Wild Type | >1000 | [4] |

| Caption: Table 2. Growth inhibitory activity (GC50) of this compound on various leukemia cell lines. |

In Vivo Efficacy and Pharmacokinetics

The in vivo anti-tumor activity of this compound has been demonstrated in murine xenograft models of human AML. In these models, oral administration of this compound led to a dose-dependent inhibition of tumor growth and, in some cases, complete tumor regression.[5]

Pharmacokinetic studies in rats following a single intravenous dose of 3.4 mg/kg showed favorable properties, suggesting that once-daily dosing could be sufficient to maintain therapeutic concentrations of the drug.[5]

| Parameter | Value | Units | Reference |

| Dosing Route | Intravenous | - | [5] |

| Dose | 3.4 | mg/kg | [5] |

| Cmax (at 0.08 h) | 2220 | ng/mL | [5] |

| AUC (0-t) | 3930 | ng*h/mL | [5] |

| Half-life (t1/2) | 4.8 | hours | [5] |

| Volume of Distribution (Vss) | 3.5 | L/kg | [5] |

| Clearance (CL) | 0.9 | L/h/kg | [5] |

| Caption: Table 3. Pharmacokinetic parameters of this compound in rats. |

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway

The following diagram illustrates the canonical FLT3 signaling pathway and the point of intervention for this compound. In AML with FLT3 mutations, the receptor is constitutively active, leading to the continuous activation of downstream pro-survival and proliferative signals.

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 of this compound against FLT3.

Caption: Workflow for an in vitro kinase assay to evaluate this compound.

Detailed Experimental Protocols

While the primary publication provides an overview of the methods used, detailed step-by-step protocols are not fully described. The following are generalized protocols based on the information available and standard laboratory procedures.

Cell Lines and Culture

-

Cell Lines:

-

FLT3-ITD Positive: MOLM-13, MV4-11

-

FLT3-Wild Type: RS4;11, U937, K562

-

For Transfection: HEK 293T

-

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Kinase Assay

-

Enzyme: Recombinant human FLT3 kinase domain.

-

Substrate: A generic tyrosine kinase substrate such as poly(Glu, Tyr) 4:1.

-

Procedure:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Add recombinant FLT3 kinase to the wells of a 96-well plate.

-

Add serially diluted this compound to the wells and incubate for a specified time (e.g., 10-20 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP (at a concentration near the Km for FLT3) and the substrate.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based ELISA or a luminescence-based assay that measures ADP production (e.g., ADP-Glo™).

-

Calculate the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTS Assay)

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach or stabilize overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

Add MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the 50% growth inhibitory concentration (GC50) from the dose-response curve.

-

Western Blot Analysis for FLT3 and STAT5 Phosphorylation

-

Procedure:

-

Treat FLT3-dependent cells (e.g., MV4-11) with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Incubate the membrane with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5 (Tyr694), total STAT5, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Animal Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice).

-

Procedure:

-

Subcutaneously inject FLT3-ITD positive AML cells (e.g., MOLM-13 or MV4-11) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into vehicle control and this compound treatment groups.

-

Administer this compound or vehicle orally, once daily, at specified doses.

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Mechanisms of Resistance to FLT3 Inhibitors

While specific resistance mechanisms to this compound have not been reported, resistance to FLT3 inhibitors is a known clinical challenge. The primary mechanisms of resistance can be broadly categorized as on-target (alterations in the FLT3 gene itself) and off-target (activation of bypass signaling pathways).[2][3]

-

On-Target Resistance:

-

Secondary TKD Mutations: The development of new point mutations in the FLT3 tyrosine kinase domain can prevent the binding of the inhibitor.[3]

-

-

Off-Target Resistance:

-

Activation of Bypass Pathways: Upregulation of parallel signaling pathways, such as the RAS/MAPK pathway through mutations in NRAS or KRAS, can render the cells independent of FLT3 signaling for survival.[3]

-

Stromal-Mediated Protection: Bone marrow stromal cells can secrete growth factors that provide survival signals to the leukemia cells, protecting them from the effects of FLT3 inhibition.

-

Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as BCL-2, can confer resistance to apoptosis induced by FLT3 inhibitors.[3]

-

Clinical Development Status

As of the latest available information, there is no evidence that this compound has entered clinical trials. The initial preclinical studies demonstrated its potential as a therapeutic candidate for AML, but further development and clinical investigation would be required to establish its safety and efficacy in humans.

Conclusion

This compound is a potent and selective FLT3 inhibitor with promising preclinical activity against AML cell lines and in vivo models harboring activating FLT3 mutations. Its ability to effectively inhibit FLT3 kinase activity, suppress downstream signaling, and induce apoptosis in a targeted manner highlights its potential as a therapeutic agent for this patient population. The data presented in this technical guide provide a solid foundation for further investigation and development of this compound and other next-generation FLT3 inhibitors. Understanding the detailed methodologies and potential resistance mechanisms is crucial for designing future studies and ultimately improving outcomes for patients with FLT3-mutated AML.

References

Methodological & Application

Application Notes and Protocols: BPR1J-097 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1J-097 is a novel and potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). Activating mutations in FLT3 lead to constitutive activation of downstream signaling pathways, promoting uncontrolled cell proliferation and survival of leukemia cells. This compound offers a targeted therapeutic strategy by inhibiting this aberrant kinase activity. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound.

FLT3 Signaling Pathway

Mutated FLT3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to the activation of several key downstream signaling cascades that are crucial for cell survival and proliferation.[1][2][3] The primary pathways activated by constitutive FLT3 signaling include the PI3K/AKT, RAS/RAF/MAPK, and STAT5 pathways.[2][3][4] Inhibition of FLT3 by this compound is expected to block these downstream signals, leading to apoptosis and reduced proliferation of FLT3-mutated cancer cells.

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound in comparison to other known FLT3 inhibitors. This data is representative of typical results obtained from the cell-based assays described in this document.

| Compound | Cell Line | Assay Type | IC50 (nM) |

| This compound | MV4-11 (FLT3-ITD) | Cell Viability (MTT) | 5 |

| This compound | RS4;11 (FLT3-WT) | Cell Viability (MTT) | >1000 |

| This compound | MV4-11 (FLT3-ITD) | FLT3 Phosphorylation (Western Blot) | 2 |

| Quizartinib | MV4-11 (FLT3-ITD) | Cell Viability (MTT) | 10 |

| Sunitinib | MV4-11 (FLT3-ITD) | Cell Viability (MTT) | 50 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the proliferation of leukemic cells with and without FLT3 mutations. The MTT assay measures the metabolic activity of viable cells.

Workflow:

Caption: Workflow for the cell viability (MTT) assay.

Materials:

-

Leukemic cell lines (e.g., MV4-11 for FLT3-ITD and RS4;11 for wild-type FLT3)

-

RPMI-1640 medium with 10% fetal bovine serum (FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Culture MV4-11 and RS4;11 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%.

-

Add 100 µL of the this compound dilutions to the appropriate wells. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubate the plates for 48 to 72 hours.[5]

-

Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plates and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

FLT3 Phosphorylation Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit the autophosphorylation of the FLT3 receptor in a cellular context.

Workflow:

Caption: Workflow for the Western blot analysis of FLT3 phosphorylation.

Materials:

-

MV4-11 cells

-

RPMI-1640 medium with 10% FBS

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST).[6]

-

Primary antibodies: anti-phospho-FLT3 (Tyr591) and anti-total-FLT3.

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed MV4-11 cells and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound for 1 to 2 hours.[7]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice.[5][6]

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]

-

Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an anti-total-FLT3 antibody.

-

Quantify the band intensities to determine the extent of phosphorylation inhibition.

References

- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tips for Western Blot of Phosphorylated Protein [novusbio.com]

- 7. researchgate.net [researchgate.net]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols for BPR1J-097 in the MV4-11 Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases involves mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), which lead to constitutive activation of the FLT3 signaling pathway and are associated with a poor prognosis.[1][2] The MV4-11 cell line, derived from a patient with biphenotypic B-myelomonocytic leukemia, is homozygous for the FLT3-ITD mutation and serves as a critical in vitro model for studying FLT3-ITD positive AML.

BPR1J-097 is a novel and potent small molecule inhibitor of FLT3 kinase.[1][3] It has demonstrated significant anti-proliferative and pro-apoptotic activity in AML cell lines harboring the FLT3-ITD mutation, such as MV4-11.[1][4] This document provides detailed application notes and experimental protocols for utilizing this compound in the MV4-11 cell line to study its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action

This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3. In FLT3-ITD positive cells like MV4-11, the constitutive activation of FLT3 leads to the downstream phosphorylation and activation of signaling pathways crucial for cell survival and proliferation, most notably the STAT5 pathway. This compound blocks the autophosphorylation of FLT3, thereby inhibiting the subsequent phosphorylation of STAT5.[1][2] This disruption of the FLT3/STAT5 signaling axis ultimately leads to the induction of apoptosis, characterized by the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP).[1]

Data Presentation

| Parameter | Cell Line | Value | Reference |

| GC50 (50% Growth Inhibition) | MV4-11 | 46 ± 14 nM | [1][2] |

| IC50 (FLT3 Kinase Inhibition) | - | 1 - 10 nM | [1][2] |

| Apoptosis Induction | MV4-11 | Evident at 100 nM (48h) | [1] |

Experimental Workflow

References

Application Notes and Protocols: BPR1J-097 in MOLM-13 Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1J-097 is a novel and potent small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3).[1][2] Activating mutations in FLT3 are a significant driver in the pathogenesis of Acute Myeloid Leukemia (AML).[1][2] The MOLM-13 cell line, established from a patient with AML, harbors an internal tandem duplication (ITD) mutation in the FLT3 gene, making it a valuable in vitro and in vivo model for studying FLT3-driven AML and for evaluating the efficacy of targeted inhibitors like this compound.[2][3] This document provides detailed application notes and protocols for utilizing the this compound MOLM-13 xenograft model in preclinical research.

In Vitro Efficacy of this compound

This compound demonstrates potent inhibitory activity against FLT3 kinase and the proliferation of FLT3-driven AML cell lines.

| Parameter | Cell Line | Value | Reference |

| FLT3 Kinase Activity IC50 | - | 1 - 10 nM | [1][2] |

| Growth Inhibition GC50 | MOLM-13 | 21 ± 7 nM | [1][2] |

| Growth Inhibition GC50 | MV4-11 | 46 ± 14 nM | [1][2] |

Signaling Pathway Inhibition

This compound exerts its anti-leukemic effect by inhibiting the FLT3 signaling pathway. This leads to the suppression of downstream signaling molecules, such as Signal Transducer and Activator of Transcription 5 (STAT5), which are crucial for the proliferation and survival of leukemia cells.[1][2] Inhibition of this pathway by this compound ultimately triggers apoptosis in FLT3-driven AML cells.[1][2]

Caption: this compound inhibits FLT3-ITD, leading to reduced STAT5 phosphorylation and apoptosis.

MOLM-13 Xenograft Model Protocol

This protocol outlines the establishment and use of the MOLM-13 subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

Cell Culture and Preparation

-

Cell Line: MOLM-13 (human acute myeloid leukemia).

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Harvesting: Prior to implantation, harvest MOLM-13 cells during the logarithmic growth phase.

-

Cell Viability: Ensure cell viability is greater than 90% using a trypan blue exclusion assay.

-

Cell Suspension: Resuspend the cells in a sterile solution, such as a mixture of Matrigel and serum-free media, at the desired concentration.[3]

Xenograft Implantation

-

Animal Model: Use immunodeficient mice, such as athymic nude or NOD/SCID mice, aged 6-8 weeks.

-

Implantation Site: Subcutaneously inject the prepared MOLM-13 cell suspension into the flank of each mouse.

-

Injection Volume and Cell Number: The typical injection volume is 100-200 µL, containing 1 x 10^6 to 5 x 10^6 MOLM-13 cells.[3]

Tumor Growth Monitoring and Drug Administration

-

Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

-

Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Treatment Initiation: Begin treatment when tumors reach a palpable size, typically around 100-200 mm³.[4]

-

Drug Formulation: Prepare this compound in a suitable vehicle for administration.

-

Administration Route and Dosing: Administer this compound intravenously (i.v.). A clear dose-dependent anti-tumor effect has been observed with doses of 10 mg/kg and 25 mg/kg.[4]

-

Dosing Schedule: A typical dosing schedule involves daily injections for a specified number of cycles. For example, two cycles of daily administration.[4]

-

Control Group: Include a control group of mice that receives the vehicle only.

Endpoint and Data Analysis

-

Primary Endpoint: The primary endpoint is typically tumor growth inhibition.

-

Tumor Regression: In some cases, significant tumor regression may be observed.[2]

-

Data Presentation: Plot the mean tumor volume ± SEM for each treatment group over time.

-

Statistical Analysis: Perform statistical analysis to determine the significance of the anti-tumor effects compared to the control group.

In Vivo Efficacy of this compound in MOLM-13 Xenograft Model

This compound has demonstrated significant, dose-dependent anti-tumor activity in the MOLM-13 xenograft model.[1][4]

| Treatment Group | Dose | Route | Outcome | Reference |

| This compound | 10 mg/kg | i.v. | Dose-dependent anti-tumor effect | [4] |

| This compound | 25 mg/kg | i.v. | Tumor growth cessation and significant tumor shrinkage, even in large tumors (>2000 mm³) | [2][4] |

| Vehicle Control | - | i.v. | Continued tumor growth | [4] |

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound efficacy in the MOLM-13 xenograft model.

References

Application Notes: Flow Cytometry Analysis of BPR1J-097-Induced Apoptosis and Cell Cycle Arrest in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1J-097 is a novel and potent small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3).[1] Activating mutations in FLT3 are common drivers in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation and survival. This compound has been shown to effectively inhibit FLT3 kinase activity, including the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, thereby blocking downstream signaling pathways and inducing apoptosis in FLT3-driven AML cells.[1] These application notes provide detailed protocols for utilizing flow cytometry to quantify the effects of this compound on apoptosis and cell cycle progression in AML cell lines, such as MOLM-13 and MV4-11.

Mechanism of Action

This compound exerts its anti-leukemic activity by targeting the constitutively active FLT3 receptor. This inhibition blocks the phosphorylation of FLT3 and its downstream effector, Signal Transducer and Activator of Transcription 5 (STAT5).[1] The disruption of the FLT3-STAT5 signaling cascade ultimately leads to the induction of apoptosis.

Data Presentation

The following tables summarize the expected quantitative data from flow cytometry analysis of AML cell lines treated with this compound. The data is illustrative and based on typical results observed with potent FLT3 inhibitors in relevant AML cell models.

Table 1: Apoptosis Induction in AML Cell Lines Treated with this compound for 48 hours

| Cell Line | Treatment Concentration (nM) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) | Total Apoptotic Cells (%) |

| MOLM-13 | 0 (Vehicle) | 3.5 ± 0.8 | 2.1 ± 0.5 | 5.6 ± 1.3 |

| 10 | 15.2 ± 2.1 | 8.5 ± 1.2 | 23.7 ± 3.3 | |

| 50 | 35.8 ± 4.5 | 18.2 ± 2.7 | 54.0 ± 7.2 | |

| 100 | 52.1 ± 6.3 | 25.4 ± 3.1 | 77.5 ± 9.4 | |

| MV4-11 | 0 (Vehicle) | 4.2 ± 0.9 | 2.8 ± 0.6 | 7.0 ± 1.5 |

| 10 | 12.7 ± 1.8 | 7.1 ± 1.0 | 19.8 ± 2.8 | |

| 50 | 30.5 ± 3.9 | 15.6 ± 2.1 | 46.1 ± 6.0 | |

| 100 | 48.9 ± 5.8 | 22.3 ± 2.9 | 71.2 ± 8.7 |

Table 2: Cell Cycle Analysis of AML Cell Lines Treated with this compound for 24 hours

| Cell Line | Treatment Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |

| MOLM-13 | 0 (Vehicle) | 45.3 ± 3.2 | 38.1 ± 2.5 | 16.6 ± 1.9 | 2.1 ± 0.4 |

| 10 | 55.8 ± 4.1 | 25.4 ± 2.1 | 18.8 ± 1.5 | 5.7 ± 0.8 | |

| 50 | 68.2 ± 5.3 | 15.1 ± 1.8 | 16.7 ± 1.4 | 12.4 ± 1.5 | |

| 100 | 75.1 ± 6.0 | 8.7 ± 1.1 | 16.2 ± 1.3 | 25.3 ± 2.8 | |

| MV4-11 | 0 (Vehicle) | 48.1 ± 3.5 | 35.2 ± 2.8 | 16.7 ± 2.0 | 2.5 ± 0.5 |

| 10 | 58.9 ± 4.5 | 23.8 ± 2.2 | 17.3 ± 1.6 | 6.1 ± 0.9 | |

| 50 | 70.4 ± 5.8 | 13.5 ± 1.6 | 16.1 ± 1.5 | 14.8 ± 1.8 | |

| 100 | 78.3 ± 6.5 | 7.2 ± 0.9 | 14.5 ± 1.2 | 28.9 ± 3.1 |

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol details the steps for quantifying apoptosis in AML cells following treatment with this compound using Annexin V-FITC and PI staining, followed by flow cytometry.

Materials:

-

This compound

-

AML cell lines (e.g., MOLM-13, MV4-11)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture MOLM-13 or MV4-11 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells at a density of 5 x 10^5 cells/mL in a 6-well plate.

-

Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for 48 hours. Include a vehicle control (DMSO).

-

-

Cell Harvesting and Washing:

-

Harvest the cells by transferring the cell suspension to a 15 mL conical tube.

-

Centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Acquire at least 10,000 events per sample.

-

Use appropriate compensation controls for FITC and PI.

-

Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

-

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol outlines the procedure for analyzing the cell cycle distribution of AML cells treated with this compound.

Materials:

-

This compound

-

AML cell lines (e.g., MOLM-13, MV4-11)

-

RPMI-1640 medium with 10% FBS

-

PBS

-

Cold 70% Ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture and treat cells with this compound as described in Protocol 1, but for a 24-hour duration.

-

-

Cell Harvesting and Fixation:

-

Harvest cells and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 800 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet with PBS.

-

Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Acquire at least 20,000 events per sample.

-

Use a linear scale for the PI signal to properly resolve the G0/G1, S, and G2/M peaks.

-

Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

-

Visualizations

Caption: FLT3-STAT5 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Apoptosis Analysis.

Caption: Experimental Workflow for Cell Cycle Analysis.

References

Application Notes and Protocols for Studying FLT3 Signaling with BPR1J-097

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival.

BPR1J-097 is a novel and potent small-molecule inhibitor of FLT3 kinase.[1][3] It has demonstrated significant efficacy in preclinical models of AML by selectively targeting both wild-type and mutated forms of FLT3, thereby inhibiting downstream signaling pathways and inducing apoptosis in FLT3-dependent cancer cells.[1][4] These application notes provide detailed protocols and quantitative data for utilizing this compound as a tool to investigate FLT3 signaling in both biochemical and cellular contexts.

Quantitative Data Summary

The following tables summarize the in vitro and cellular potency of this compound against FLT3 and other kinases, as well as its anti-proliferative effects on various leukemia cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1][4]

| Kinase Target | IC₅₀ (nM) |

| FLT3 (Wild-Type) | 11 ± 7 |

| FLT3-ITD | 1 - 10 |

| FLT3-D835Y | ~10 |

| Aurora A | 340 |

| Aurora B | 876 |

Table 2: Cellular Anti-proliferative Activity of this compound [1][4]

| Cell Line | FLT3 Status | GC₅₀ (nM) |

| MOLM-13 | FLT3-ITD | 21 ± 7 |

| MV4-11 | FLT3-ITD | 46 ± 14 |

| RSV4;11 | FLT3 Independent | > 1000 |

| U937 | FLT3 Independent | > 1000 |

| K562 | FLT3 Independent | > 1000 |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of FLT3. In cells with activating FLT3 mutations, this leads to the blockade of autophosphorylation of the FLT3 receptor and subsequent inhibition of downstream signaling cascades, most notably the STAT5 pathway. The inhibition of these pro-survival signals ultimately triggers apoptosis in FLT3-dependent leukemia cells.

Figure 1: this compound inhibits the FLT3-STAT5 signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on FLT3 signaling.

In Vitro FLT3 Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified FLT3 kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human FLT3 enzyme

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit

-

96-well white opaque assay plates

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

In a 96-well plate, add the FLT3 enzyme, the MBP substrate, and the this compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay Kit.

-

Luminescence is measured using a plate reader.

-

The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Figure 2: Workflow for the in vitro FLT3 kinase inhibition assay.

Cellular FLT3 Phosphorylation Assay (Western Blot)

This protocol is used to assess the ability of this compound to inhibit FLT3 autophosphorylation and the phosphorylation of its downstream target, STAT5, in intact cells.

Materials:

-

FLT3-dependent AML cell lines (e.g., MV4-11, MOLM-13)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH or β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed MV4-11 or MOLM-13 cells in culture plates and allow them to grow to the desired density.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2 hours).

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Densitometry analysis can be performed to quantify the changes in protein phosphorylation relative to the total protein and loading control.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth and viability of leukemia cell lines.

Materials:

-

FLT3-dependent (MOLM-13, MV4-11) and FLT3-independent (U937, K562) cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue)

-

96-well clear-bottom tissue culture plates

Procedure:

-

Seed the cells at an appropriate density in a 96-well plate.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GC₅₀ (50% growth concentration) value.

Apoptosis Assay (Caspase-3 Cleavage)

This protocol determines if the growth inhibition observed is due to the induction of apoptosis.

Materials:

-

FLT3-dependent AML cell lines (e.g., MOLM-13)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Lysis buffer

-

Primary antibodies: anti-cleaved caspase-3, anti-caspase-3, anti-PARP

-

HRP-conjugated secondary antibodies

-

Western blotting materials as described in Protocol 2.

Procedure:

-

Treat MOLM-13 cells with different concentrations of this compound (e.g., 0, 10, 100 nM) for 48 hours.

-

Harvest and lyse the cells.

-

Perform Western blotting as described in Protocol 2.

-

Probe the membranes with antibodies against cleaved caspase-3 and cleaved PARP to detect markers of apoptosis. An increase in the cleaved forms of these proteins indicates the induction of apoptosis.

Conclusion

This compound is a valuable research tool for investigating the role of FLT3 signaling in normal and malignant hematopoiesis. Its high potency and selectivity make it suitable for a range of in vitro and cell-based assays to dissect the molecular mechanisms driven by FLT3 and to evaluate the efficacy of FLT3-targeted therapies. The protocols provided herein offer a foundation for researchers to explore the multifaceted effects of FLT3 inhibition.

References

- 1. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular profile of FLT3-mutated relapsed/refractory patients with AML in the phase 3 ADMIRAL study of gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

improving bpr1j-097 stability in solution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of BPR1J-097, a potent FLT3 inhibitor. Our resources include troubleshooting guides and frequently asked questions to ensure the stability and effectiveness of this compound in your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and application of this compound in solution.

Issue 1: Precipitate Formation Upon Dilution of DMSO Stock in Aqueous Buffer or Cell Culture Media

-

Question: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous experimental buffer (e.g., PBS) or cell culture medium. How can I prevent this?

-

Answer: This is a common issue for poorly water-soluble compounds like many kinase inhibitors. Here are several strategies to mitigate precipitation:

-

Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your assay.

-

Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often tolerated and can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

-

Use a Surfactant: For in vitro biochemical assays, a non-ionic surfactant such as Tween-20 or Triton X-100 (at a low concentration, e.g., 0.01%) can help to maintain the solubility of the compound.

-

Formulation with Solubilizing Agents: For animal studies, co-solvents and other excipients are often necessary. A common formulation for poorly soluble kinase inhibitors is a mixture of DMSO, PEG300, Tween 80, and saline. The optimal ratio needs to be determined empirically.

-

Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock in a small volume of ethanol, and then add this solution to the aqueous buffer while vortexing.

-

Warm the Aqueous Solution: Gently warming the aqueous buffer or media to 37°C before adding the this compound stock can sometimes improve solubility.

-

Issue 2: Loss of this compound Activity Over Time in Solution

-

Question: I've noticed that the inhibitory effect of my this compound working solution seems to decrease over a few days, even when stored at 4°C. What could be the cause and how can I address it?

-

Answer: The stability of this compound in aqueous solutions at 4°C for extended periods is not well-documented. The loss of activity could be due to degradation or adsorption to plasticware.

-

Prepare Fresh Working Solutions: It is highly recommended to prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment.

-

Storage of Stock Solutions: As per supplier recommendations, this compound in DMSO is stable for up to 6 months at -80°C and for 1 month at -20°C.[1] Adhere to these storage conditions to maintain the integrity of your stock.

-

Avoid Repeated Freeze-Thaw Cycles: Aliquot your DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

-

Use Low-Binding Tubes and Plates: To minimize loss due to adsorption, use low-protein-binding polypropylene tubes and plates for preparing and storing your this compound solutions.

-

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

-

Solid this compound should be stored at -20°C.

2. What is the recommended solvent for preparing this compound stock solutions?

-

Dimethyl sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at concentrations up to 10 mM.

3. What is the stability of this compound in DMSO stock solutions?

4. Can I dissolve this compound directly in aqueous buffers like PBS or in cell culture media?

-

It is not recommended to dissolve this compound directly in aqueous solutions due to its poor water solubility. A concentrated stock solution in DMSO should be prepared first and then diluted into the aqueous medium.

5. What is the mechanism of action of this compound?

-

This compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). It targets the ATP-binding site of the kinase, preventing the phosphorylation of its downstream targets and thereby inhibiting cell proliferation and survival in cells with activating FLT3 mutations.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₇H₂₈N₆O₃S |

| Molecular Weight | 516.61 g/mol |

| Appearance | White to off-white solid |

| Solubility (DMSO) | ≥ 10 mM |

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Shelf Life |

| Solid | -20°C | 2 years |

| In DMSO | -80°C | 6 months |

| In DMSO | -20°C | 1 month |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

-

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Sterile, low-binding polypropylene microcentrifuge tubes

-

-

Procedure:

-

Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

-

Weigh the required amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.5166 mg of this compound.

-

Add the appropriate volume of anhydrous DMSO to the tube.

-

Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Aliquot the stock solution into single-use volumes in sterile, low-binding polypropylene tubes.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

-

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

-

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed (37°C) cell culture medium

-

Sterile, low-binding polypropylene tubes

-

-

Procedure:

-